[(2,3-Dihydroxy-4-oxopentyl)oxy]phosphonic acid
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Overview
Description
[(2,3-Dihydroxy-4-oxopentyl)oxy]phosphonic acid is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonic acid group attached to a pentyl chain with two hydroxyl groups and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,3-Dihydroxy-4-oxopentyl)oxy]phosphonic acid typically involves the reaction of a suitable pentyl precursor with a phosphonic acid derivative. One common method is the phosphorylation of a dihydroxy ketone using a phosphonic acid reagent under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale phosphorylation processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
[(2,3-Dihydroxy-4-oxopentyl)oxy]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while reduction of the ketone group can produce secondary alcohols.
Scientific Research Applications
[(2,3-Dihydroxy-4-oxopentyl)oxy]phosphonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(2,3-Dihydroxy-4-oxopentyl)oxy]phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can form strong interactions with metal ions or active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also participate in metabolic pathways, affecting the synthesis or degradation of other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- (2-Hydroxy-3-oxopropoxy)phosphonic acid
- (2R,3S)-2,3-Dihydroxy-4-oxobutoxy)phosphonic acid
- (2R,3S,4R)-3,4,5-Trihydroxyoxolan-2-yl)methoxy)phosphonic acid
Uniqueness
[(2,3-Dihydroxy-4-oxopentyl)oxy]phosphonic acid is unique due to its specific structure, which includes both hydroxyl and ketone functional groups attached to a pentyl chain
Properties
IUPAC Name |
(2,3-dihydroxy-4-oxopentyl) dihydrogen phosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O7P/c1-3(6)5(8)4(7)2-12-13(9,10)11/h4-5,7-8H,2H2,1H3,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPADPZSRRUGHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(COP(=O)(O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O7P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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